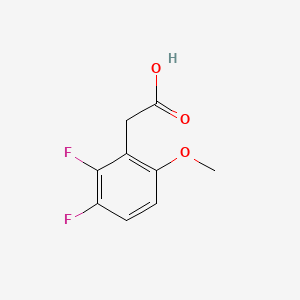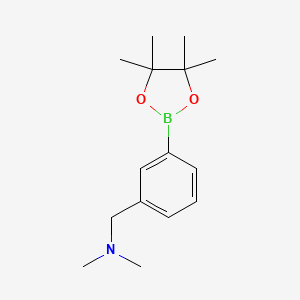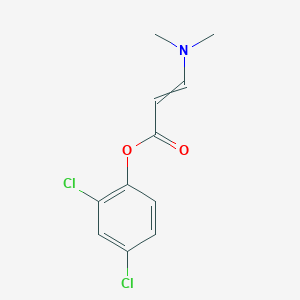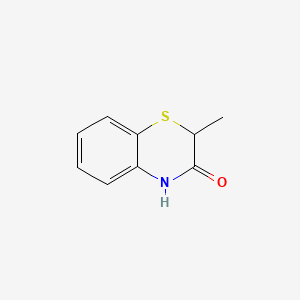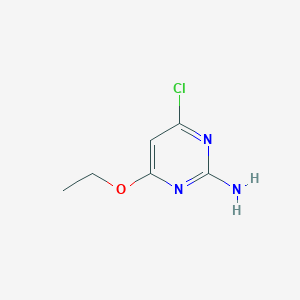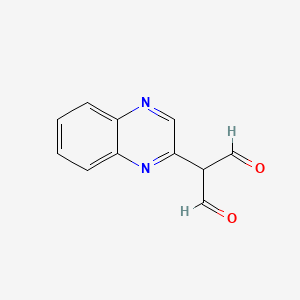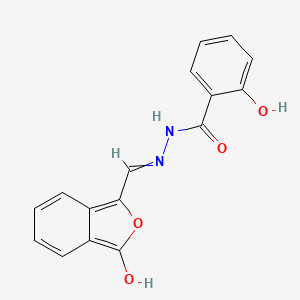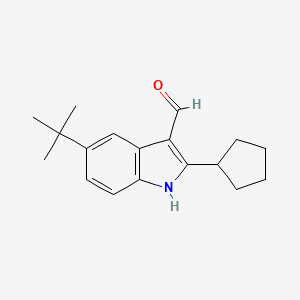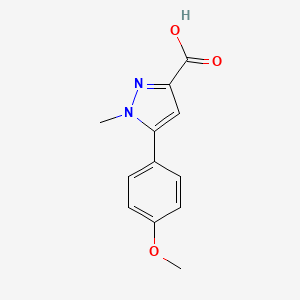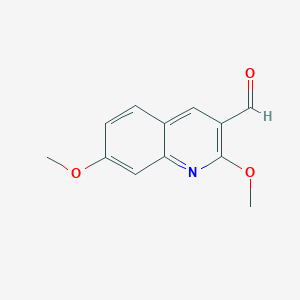
4-(2-氯-9H-嘌呤-6-基)吗啉
描述
Synthesis Analysis
The synthesis of morpholine derivatives has been a subject of interest due to their potential pharmacological properties. In the context of 4-(2-chloro-9H-purin-6-yl)morpholine, although not directly synthesized in the provided papers, related compounds have been synthesized which offer insight into the methodologies that could be applied. For instance, the synthesis of indeloxazine hydrochloride involved a practical method employing preferential crystallization and a catalytic amount of base in methanol . Similarly, the synthesis of a morpholine derivative with a chloroethyl group was achieved through a multi-step process involving esterification, nucleophilic substitution, and cyclization reactions . These methods could potentially be adapted for the synthesis of 4-(2-chloro-9H-purin-6-yl)morpholine.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial for their biological activity. The crystal structure of a morpholine compound with a chloro and methoxybenzoate group was determined by X-ray analysis, revealing specific dihedral angles between the benzene rings and the morpholine moiety . Although the exact structure of 4-(2-chloro-9H-purin-6-yl)morpholine is not provided, the structural analysis of similar compounds suggests that the arrangement of substituents around the morpholine ring can significantly influence the compound's properties.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives is influenced by the substituents attached to the morpholine ring. For example, the formation of intermolecular hydrogen bonds was observed in the crystal structure of a morpholine derivative, which could affect its reactivity . The synthesis of chiral alkoxymethyl morpholine analogs as dopamine receptor antagonists also highlights the importance of the substituents in determining the chemical reactivity and selectivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are determined by their molecular structure. The crystallographic data provided for a chloro and methoxybenzoate morpholine derivative, including space group, cell dimensions, and dihedral angles, suggest that these compounds can have well-defined crystalline structures . The antibacterial and hemolytic activities of morpholine derivatives with an oxadiazole moiety indicate that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties .
科学研究应用
抗菌活性
- 新型取代的嘌呤衍生物,包括带有吗啉部分的嘌呤衍生物,已显示出对由黄单胞菌稻叶枯萎病菌和青枯菌引起的稻瘟病和烟草青枯病的显着抗菌活性(Wu, Gao, Tu, & Ouyang, 2016)。
生物活性化合物合成
- 吗啉衍生物已用作生物活性杂环化合物的合成中间体。它们的结构和氢键能力对于形成稳定的化合物至关重要(Mazur, Pitucha, & Rzączyńska, 2007)。
核苷衍生物的开发
- 该化合物已用于 C6 吗啉和 N9 烷基化嘌呤核苷衍生物的高效和区域选择性合成,突出了其在核苷修饰中的多功能性(Dhuda, Kapadiya, Ladwa, Godhaniya, & Modha, 2019)。
药物应用
- 吗啉及其衍生物,包括基于嘌呤-6-基结构的衍生物,已因其在各种情况下作为药物剂的潜力而被探索,例如抗增殖活性和与生物靶标的相互作用(Matić 等,2021)。
晶体学和材料科学
- 吗啉衍生物(包括带有嘌呤-6-基部分的衍生物)的结构分析有助于更深入地了解其晶体结构和在材料科学中的潜在应用(Kang, Kim, Kwon, & Kim, 2015)。
安全和危害
作用机制
Mode of Action
The mode of action of “4-(2-chloro-9H-purin-6-yl)morpholine” is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
- GI absorption : High
- BBB permeant : No
- P-gp substrate : Yes
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No These properties can impact the bioavailability of the compound.
属性
IUPAC Name |
4-(2-chloro-7H-purin-6-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADWLAUYKSMNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390917 | |
| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-9H-purin-6-yl)morpholine | |
CAS RN |
4010-81-5 | |
| Record name | 4010-81-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chloro-9H-purin-6-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


